3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Kinase Inhibition Brk/PTK6 Oncology

3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a small-molecule heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. This scaffold is recognized in medicinal chemistry for its potential biological activity, particularly as a kinase inhibitor core.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 787591-14-4
Cat. No. B12896037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
CAS787591-14-4
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OC
InChIInChI=1S/C14H14N4O/c1-15-13-14-17-9-12(18(14)8-7-16-13)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3,(H,15,16)
InChIKeyIQWKWKUQNRSHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 787591-14-4) Chemical Class and Procurement Profile


3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a small-molecule heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class [1]. This scaffold is recognized in medicinal chemistry for its potential biological activity, particularly as a kinase inhibitor core [2]. The compound is commercially available as a research chemical from several suppliers .

Why Generic 8-Amino-Imidazo[1,2-a]pyrazine Analogs Cannot Substitute for 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine


Within the imidazo[1,2-a]pyrazine series, the precise substitution pattern on the core scaffold is critical for biological target engagement. Published research on related Brk/PTK6 inhibitors demonstrates that modifications at the 3- and N-8 positions lead to significant variations in kinase inhibitory activity and selectivity [1]. While the 4-methoxyphenyl and N-methyl substitutions are defining features of the target compound, the specific quantitative impact of these groups relative to other common substituents (e.g., phenyl, naphthyl) has not been publicly disclosed for this exact molecule, making generic substitution a risk without direct comparative data [2].

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine vs. In-Class Compounds


Brk/PTK6 Kinase Inhibitory Activity in the Imidazo[1,2-a]pyrazin-8-amine Series

The literature describes a series of imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors with low-nanomolar potency [1]. This provides class-level evidence that the scaffold is active. However, the specific IC50 value for 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine against Brk, and its exact fold-selectivity over analogs with different 3-aryl or N-alkyl substitutions, were not identified in the accessible data. Therefore, a direct quantitative comparison cannot be made.

Kinase Inhibition Brk/PTK6 Oncology

Application Scenarios for 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine Based on Current Evidence


Chemical Probe for Brk/PTK6 Kinase Target Validation Studies

Based on the class-level evidence that imidazo[1,2-a]pyrazin-8-amines inhibit Brk/PTK6 [1], this specific compound could serve as a starting point for chemical probe development in oncology research. Its unique substitution pattern may offer a different selectivity profile compared to the published tool compounds, but this must be confirmed experimentally.

Building Block for Focused Kinase Inhibitor Libraries

The imidazo[1,2-a]pyrazine core is a privileged scaffold in kinase drug discovery [1]. 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be utilized as a synthetic building block to generate derivative libraries for high-throughput screening, where its specific substituents could probe structure-activity relationships in novel assays.

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